Product packaging for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene(Cat. No.:CAS No. 151257-06-6)

2-Butyl-1,3-diazaspiro[4.4]non-1-ene

Cat. No.: B583274
CAS No.: 151257-06-6
M. Wt: 180.295
InChI Key: FQBLVJNFQCCULF-UHFFFAOYSA-N
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Description

Distinction and Relationship to Related Compounds, e.g., 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Comparative Structural Features and Implications for Chemical Behavior

The defining characteristic of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene is its spirocyclic core, where two rings share a single carbon atom. This arrangement imparts a three-dimensional and rigid structure to the molecule. The presence of an imine (carbon-nitrogen double bond) within the five-membered diazacyclopentene ring and a butyl group at the 2-position are key functional features that dictate its chemical behavior.

The spirocyclic nature of these compounds is a focal point in medicinal chemistry research due to the rigidity and unique three-dimensional arrangement they offer, which can be advantageous for binding to biological targets. innospk.com Spirocyclic imines have been identified in a variety of marine biotoxins, where the imino group often serves as a common pharmacophore. nih.gov

The chemical behavior of spiro-imines is characterized by the reactivity of the C=N double bond. This bond can undergo various chemical transformations, including reduction to form the corresponding amine or hydrolysis to yield a ketone and an amine. The specific reactivity of this compound would be influenced by the steric hindrance of the butyl group and the electronic environment of the diazacyclopentene ring.

Below is a comparative table of this compound and its ketone analogue:

FeatureThis compound2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one
Functional Groups Imine, Spiro-alkaneImine, Ketone, Spiro-alkane
Key Structural Difference Absence of a ketone groupPresence of a ketone group at the 4-position
Potential Reactivity Reactions at the C=N bondReactions at the C=N and C=O bonds
Electronic Nature Basic imine nitrogenReduced basicity of the imine nitrogen due to the electron-withdrawing ketone

Historical Context of Related Spiro-Imine Research

The study of spiro compounds has a history dating back to the early 20th century. However, significant interest in spiro-imines as a distinct class of compounds has grown more recently, largely driven by their discovery in naturally occurring bioactive molecules and their potential applications in medicinal chemistry.

A pivotal moment in the history of spiro-imine research was their identification as the core structural motif in a group of marine biotoxins. nih.gov These natural products, such as gymnodimines and spirolides, exhibited potent biological activities, sparking interest in their synthesis and the exploration of their mechanism of action. acs.org This led to a surge in research focused on developing synthetic methodologies to construct the spiro-imine framework.

Early synthetic efforts often faced challenges in controlling the stereochemistry at the spirocenter. However, the development of new synthetic methods, including intramolecular cyclization reactions and the use of chiral catalysts, has provided more efficient and stereoselective routes to these complex molecules.

The significance of spiro-imines was further solidified with the discovery that compounds like 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one serve as crucial intermediates in the synthesis of important pharmaceuticals. innospk.comchemicalbook.com For instance, this specific compound is a key building block in the production of Irbesartan, a widely used antihypertensive drug. innospk.comchemicalbook.com This application has driven research into the efficient and large-scale synthesis of this and related spirocyclic compounds.

The ongoing research in this field continues to expand, with theoretical investigations into the electronic and structural properties of novel spirocyclic imines, including those containing silicon or germanium spiro centers. nih.gov These studies aim to further understand the fundamental properties of these unique molecules and to design new compounds with tailored chemical and biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N2 B583274 2-Butyl-1,3-diazaspiro[4.4]non-1-ene CAS No. 151257-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butyl-1,3-diazaspiro[4.4]non-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-2-3-6-10-12-9-11(13-10)7-4-5-8-11/h2-9H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBLVJNFQCCULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NCC2(N1)CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Butyl 1,3 Diazaspiro 4.4 Non 1 Ene

Historical and Current Synthetic Routes to the 1,3-Diazaspiro[4.4]non-1-ene Core

The foundational 1,3-diazaspiro[4.4]non-1-ene core, particularly in its 4-oxo form, has been a subject of significant research due to its pharmaceutical importance. nih.gov Historical and current synthetic routes predominantly commence from cyclopentanone (B42830). A common pathway involves the Strecker or Bucherer-Bergs reactions to generate 1-aminocyclopentanecarbonitrile (B1332910) or the corresponding hydantoin, which is then hydrolyzed to 1-aminocyclopentanecarboxylic acid. google.com

More direct approaches have also been developed. For instance, a reported synthesis starts with cyclopentanone, which undergoes a series of reactions to yield the spiroheterocycle, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. google.com This intermediate is a cornerstone for further functionalization. quickcompany.in

De Novo Synthesis Strategies for 2-Butyl-1,3-diazaspiro[4.4]non-1-ene

The de novo synthesis of this compound is a multi-step process that involves the systematic construction of the spirocyclic framework and the introduction of the necessary substituents.

The formation of the spiro[4.4]nonane skeleton is the initial and crucial step. This is typically achieved by utilizing a cyclopentane-based starting material. Modern synthetic methods often employ domino or cascade reactions to construct spirocycles efficiently. For instance, radical cyclization reactions have been used to create 1-azaspiro[4.4]nonane derivatives. nih.gov While not a direct synthesis of the diazaspiro compound, these methods highlight advanced strategies for forming the spirocyclic core. nih.gov One-pot multicomponent reactions have also been explored for the synthesis of various diazaspiro[4.4]nonane derivatives, showcasing the versatility of modern synthetic approaches. nih.gov

The introduction of the 1,3-diaza system to form the spiro-fused imidazole (B134444) or imidazoline (B1206853) ring is a key transformation. Most documented methods lead to the formation of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. This is generally achieved through the cyclization of a diamine precursor or by reacting an aminonitrile or amino acid derivative with an appropriate reagent to form the heterocyclic ring.

A potential pathway to obtain the target compound, this compound, which lacks the 4-oxo group, involves the deoxygenative reduction of the corresponding lactam (the 4-oxo derivative). acs.orgnih.govacs.org An efficient method for this transformation is the iridium-catalyzed deoxygenative reduction of lactams with a silane (B1218182), followed by a one-pot reaction, which can yield cyclic amidines. acs.orgnih.govacs.org This reaction proceeds through a silylated hemiaminal intermediate, which then forms an enamine that can be further reacted to produce the desired cyclic amidine structure. acs.org

The introduction of the butyl group at the 2-position and the formation of the imine bond are critical for defining the final compound. In the synthesis of the 4-oxo precursor, the butyl group is typically introduced by reacting an amino intermediate with valeryl chloride (pentanoyl chloride) to form a diamide (B1670390), which then undergoes cyclization. google.com

The imine bond of the 1,3-diazaspiro[4.4]non-1-ene is formed during the cyclization step. For instance, the cyclization of the diamide intermediate under alkaline conditions leads to the formation of the desired heterocyclic ring with the imine functionality in place. google.com

Precursor Development and Starting Material Innovations

The primary and most cost-effective starting material for the synthesis of the 1,3-diazaspiro[4.4]nonane core is cyclopentanone. google.com Innovations in precursor development often focus on improving the efficiency of the conversion of cyclopentanone to key intermediates like 1-aminocyclopentanecarboxylic acid or its derivatives.

A notable process involves the hydrolysis of a precursor compound under alkaline conditions, followed by reaction with valeryl chloride, and subsequent cyclization in the presence of a catalyst like barium hydroxide (B78521) to yield 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one. google.com

Starting MaterialKey IntermediatesTarget Precursor
Cyclopentanone1-Aminocyclopentanecarbonitrile, 1-Aminocyclopentanecarboxylic acid2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Optimization of Reaction Conditions and Catalyst Systems

Optimization of reaction conditions is crucial for achieving high yields and purity, particularly in industrial settings. For the synthesis of 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, various parameters have been optimized.

The cyclization step to form the diazaspiro ring is often carried out under alkaline conditions. The choice of base can influence the reaction outcome, with options including barium hydroxide, potassium hydroxide, and sodium hydroxide. google.com The reaction solvent also plays a significant role, with mixtures of alcohols (like n-butanol) and water being common. google.com

For the potential deoxygenation of the 4-oxo group, the use of specific catalysts is essential. Iridium complexes, such as Vaska's complex (IrCl(CO)(PPh₃)₂), have been shown to be effective for the deoxygenative reduction of lactams in the presence of a silane reducing agent like tetramethyldisiloxane (TMDS). acs.orgacs.org

Table of Reaction Parameters for the Synthesis of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one

Step Reagents and Catalysts Solvent Temperature
Hydrolysis Base (e.g., Ba(OH)₂, KOH, NaOH) Alcohol/Water mixture Not specified
Amidation Valeryl chloride Not specified < -10 °C

| Cyclization | Base (e.g., Ba(OH)₂) | n-Butanol/Water | Not specified |

Solvent Effects on Reaction Yields and Selectivity

The choice of solvent is critical in the synthesis of diazaspiro compounds, influencing reaction rates, yields, and the solubility of reactants and intermediates. In the multi-step synthesis leading to the core spirocyclic structure, and its subsequent functionalization, various solvent systems have been employed.

For the N-alkylation step in the synthesis of the related 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a two-phase system of dichloromethane (B109758) and water has been shown to be highly effective, particularly when coupled with a phase-transfer catalyst. rasayanjournal.co.in This biphasic approach allows for the use of an inorganic base (like potassium hydroxide) in the aqueous phase while the organic substrate remains in the dichloromethane, facilitating the reaction at the interface with the help of the catalyst.

Table 1: Solvent Systems in the Synthesis of this compound Analogues

Solvent System Role/Purpose Associated Reagents Reference
Dichloromethane / Water Biphasic system for phase-transfer catalysis KOH, TEBAC rasayanjournal.co.in
Acetone (B3395972) Single organic solvent for condensation KOH acgpubs.org
Dimethylformamide (DMF) Polar aprotic solvent for alkylation NaH acgpubs.org

Temperature and Pressure Control in Synthetic Steps

Precise control of temperature is paramount for achieving high yields and minimizing the formation of impurities. In the scalable synthesis of the -4-one analogue, specific temperature parameters are maintained at different stages of the reaction. For example, during the addition of the base in the dichloromethane/water system, the reaction mixture is cooled to 5°C to manage the exothermicity of the reaction. rasayanjournal.co.in Subsequently, the condensation reaction is often carried out at a controlled temperature of 25-30°C for a set duration to ensure completion. acgpubs.org

The initial formation of the diazaspirocycle core itself, from precursors like 1-aminocyclopentanecarboxamide hydrochloride and a valeryl derivative, often involves cyclization at elevated temperatures, though specific parameters for the title compound are not extensively detailed in readily available literature. Pressure is not typically a critical variable in these reported syntheses, with most reactions being conducted at atmospheric pressure.

Table 2: Temperature Parameters in Key Synthetic Steps for Analogous Compounds

Synthetic Step Temperature Purpose Reference
Base Addition 5°C Control of exothermic reaction rasayanjournal.co.in
Condensation/Alkylation 25-30°C Ensure reaction completion acgpubs.org

Use of Phase-Transfer Catalysis in Syntheses

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, a common scenario in industrial organic synthesis. crdeepjournal.org The application of PTC offers numerous advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and often improved yields and selectivities. crdeepjournal.org

In a well-documented, scalable process for producing the Irbesartan intermediate, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one, phase-transfer catalysis is a key element. rasayanjournal.co.ingoogle.com Specifically, Triethylbenzylammonium chloride (TEBAC) is used as the catalyst in a biphasic system of dichloromethane and aqueous potassium hydroxide. The TEBAC facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase, where they can deprotonate the spiro-compound, activating it for N-alkylation. This method successfully afforded the product in high yield (95%), demonstrating the efficiency of PTC in this context. rasayanjournal.co.in The use of PTC avoids the need for hazardous and moisture-sensitive reagents like sodium hydride, which was used in earlier synthetic routes. acgpubs.org

Table 3: Phase-Transfer Catalysts in the Synthesis of Related Spiro-Compounds

Catalyst Catalyst Type Reaction Solvent System Reference

Comparative Analysis of Synthetic Efficiency and Sustainability

The efficiency and environmental impact of a synthetic route are critical considerations, especially for compounds that are intermediates for pharmaceuticals. This analysis is guided by the principles of green chemistry. nih.gov

Atom Economy and Green Chemistry Principles in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. primescholars.com Syntheses with high atom economy are inherently less wasteful.

The synthesis of this compound and its analogues can be evaluated through this lens. For example, the initial formation of the spiro-heterocycle is a cyclization reaction, which is generally a type of transformation that can have a high atom economy, as most atoms of the precursor molecule are retained in the cyclic product.

Other green chemistry considerations include the choice of solvents. While dichloromethane is effective, it is also a halogenated solvent with environmental concerns. The use of more benign solvents like acetone or isopropanol (B130326) in other steps of the synthesis represents a move towards greener chemistry. rasayanjournal.co.inacgpubs.org

Practical Considerations for Scalable Production

Transitioning a synthetic route from the laboratory to industrial-scale production introduces several practical challenges. For a compound like this compound, which is structurally related to a key pharmaceutical intermediate, scalability is a primary concern.

Key considerations for the scalable production of the analogous -4-one derivative include:

Reagent Cost and Safety: The replacement of expensive and hazardous reagents like sodium hydride with cheaper and safer alternatives like potassium hydroxide is a major step towards a commercially viable process. rasayanjournal.co.inacgpubs.org

Process Simplification: A more recent synthetic route to the -4-one intermediate was developed starting from glycine (B1666218) methyl ester, which avoids the use of highly toxic cyanide, a component in some older routes. acs.org

Product Isolation and Purification: The ability to achieve product isolation through methods like in-situ crystallization, as demonstrated with an isopropanol/water system, is highly advantageous at scale. rasayanjournal.co.in This can reduce the need for chromatography, which is often costly and generates significant solvent waste.

Asymmetric Synthesis of Chiral Derivatives of this compound

The core structure of this compound features a spirocyclic carbon atom (the C5 position of the cyclopentane (B165970) ring that is also part of the imidazoline ring). This spiro center is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. The synthesis of single enantiomers of chiral molecules is of paramount importance in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities.

While specific studies on the asymmetric synthesis of this compound are not prominent in the literature, the field of asymmetric catalysis offers numerous strategies that could be applied to generate chiral derivatives of this and related spiro-N,N-heterocycles. nih.govmdpi.com

Potential strategies include:

Chiral Catalysis: The use of chiral catalysts is the most common approach for asymmetric synthesis. This could involve:

N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been successfully used in the asymmetric synthesis of a wide variety of spiroheterocycles, including those containing nitrogen. nih.govnih.gov These catalysts can activate substrates in a stereocontrolled manner to facilitate enantioselective annulation reactions.

Transition Metal Catalysis: Palladium-catalyzed asymmetric spiroannulation reactions are a powerful tool for constructing chiral spirocycles. acs.org By using a chiral ligand in conjunction with a palladium catalyst, it is possible to control the stereochemical outcome of the cyclization.

Organocatalysis: Chiral organocatalysts, such as those derived from quinine (B1679958) or proline, have been employed in the enantioselective synthesis of spiro-compounds through cascade or domino reactions. rsc.org

Resolution of Racemates: An alternative to asymmetric synthesis is the preparation of the racemic mixture followed by separation of the enantiomers. This can be achieved through classical resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, or by chiral chromatography.

Given the importance of chirality in drug development, the development of an asymmetric synthesis for chiral derivatives of this compound is a logical and valuable research direction.

Stereocontrol Strategies

Stereocontrol in the synthesis of spirocyclic systems is a significant challenge in organic chemistry. rsc.org For a molecule like this compound, the key is to control the configuration at the spirocyclic center. General strategies that could be adapted for this purpose include:

Substrate-Controlled Diastereoselection: This approach relies on the existing stereochemistry in the starting material to direct the formation of new stereocenters. For instance, a chiral precursor, such as an enantiomerically pure amino acid derivative from cyclopentane, could be used to construct the spirocyclic core. The inherent chirality of the starting material would influence the facial selectivity of subsequent bond formations, leading to a diastereomerically enriched product.

Auxiliary-Controlled Synthesis: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. This method allows for the use of non-chiral starting materials to produce chiral products.

Reagent-Controlled Synthesis: This involves the use of chiral reagents to differentiate between enantiotopic faces or groups in the substrate. While effective, this method often requires stoichiometric amounts of the chiral reagent.

A relevant example in the synthesis of a spirocyclic imine fragment of portimines involved a highly diastereoselective Diels-Alder cycloaddition to assemble a densely functionalized intermediate, which was then elaborated to the final spirocyclic imine. nih.gov This highlights how stereocontrol can be achieved early in a synthetic sequence.

Enantioselective Catalysis in Spiro-Imine Formation

Enantioselective catalysis is a powerful tool for the synthesis of chiral molecules, offering an efficient way to produce enantiomerically pure compounds from prochiral substrates using only a small amount of a chiral catalyst. acs.orgyoutube.com For the formation of a spiro-imine like this compound, organocatalysis and transition-metal catalysis are the most pertinent approaches. ntnu.edu.twresearchgate.net

Organocatalysis:

Small organic molecules can act as catalysts to promote enantioselective transformations. ntnu.edu.twresearchgate.net Proline and its derivatives, for example, are well-known for catalyzing asymmetric aldol (B89426) and Mannich reactions, which could be key steps in building the spirocyclic framework. youtube.com The formation of an enamine or iminium ion intermediate with the chiral catalyst can effectively shield one face of the substrate, leading to a highly enantioselective reaction. youtube.comrsc.org The synthesis of complex spirooxindoles has been achieved with high enantioselectivity using amino-catalysis, demonstrating the power of this approach for constructing spiro-fused heterocyclic systems. rsc.orgnih.govacs.org

A hypothetical catalytic cycle for the enantioselective formation of a spiro-imine might involve the condensation of a cyclic ketone with a chiral amine catalyst to form a chiral enamine. This enamine would then react with an electrophile, with the stereochemistry being directed by the chiral catalyst. Subsequent cyclization and elimination would yield the chiral spiro-imine.

Transition-Metal Catalysis:

Chiral transition-metal complexes are also highly effective for enantioselective synthesis. For the formation of spiro-imines, iridium or palladium-catalyzed reactions could be employed. For example, chiral spiro iridium phosphoramidite (B1245037) complexes have been shown to be highly efficient in the asymmetric hydrogenation of cyclic imines, affording chiral cyclic amines with excellent enantioselectivities. acs.org A similar strategy could potentially be adapted for the asymmetric reduction of a related precursor to form a chiral spiro-amine, which could then be converted to the target spiro-imine.

The table below summarizes potential catalytic systems and their reported effectiveness in related asymmetric syntheses, which could theoretically be applied to the synthesis of chiral this compound.

Catalytic SystemCatalyst TypeReaction TypeAchieved Enantioselectivity (in related systems)Reference
(R)-DPPOTMS/AcOHOrganocatalyst (Aminal-catalysis)Reflexive-Michael reactionHigh diastereo- and enantioselectivities rsc.org
Chiral Spiro Iridium Phosphoramidite ComplexesTransition-Metal CatalystAsymmetric Hydrogenation85–99% ee acs.org
Quinine derived primary amineOrganocatalystMichael/Michael/aldol condensation>99% ee researchgate.net
Chiral Phosphoric AcidBrønsted Acid OrganocatalystAldehyde Addition97–99% ee nih.gov

Based on a comprehensive review of scientific literature, there is a notable lack of specific research detailing the chemical reactivity and transformation pathways for the compound This compound . The majority of available studies and data focus on a related but structurally distinct molecule, 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , which is primarily known as a key intermediate in the synthesis of the antihypertensive drug Irbesartan. innospk.com

The presence of a carbonyl (C=O) group at the 4-position in the "-one" derivative significantly alters the electronic properties and reactivity of the heterocyclic ring compared to the requested compound, which lacks this functional group. As such, directly extrapolating the reactivity of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one to this compound would be scientifically inaccurate.

Consequently, it is not possible to provide a detailed, evidence-based article on the specific reaction types outlined in the request—such as nucleophilic additions, cycloadditions, or ring transformations—for this compound. The required experimental data and research findings for this particular compound are not present in the currently available scientific literature.

While general principles of imine and spirocycle reactivity exist, applying them to this specific molecule without supporting research would be speculative. For instance, while imines generally undergo nucleophilic addition, the specific conditions, reagents, and outcomes for this compound have not been documented. masterorganicchemistry.com Similarly, while cycloaddition reactions are used to form various spirocyclic systems, nih.govrsc.orgresearchgate.net the participation of the pre-formed this compound core in such reactions is not described.

Therefore, in the interest of scientific accuracy and adherence to the strict constraints of the query, the requested article cannot be generated.

Chemical Reactivity and Transformation of 2 Butyl 1,3 Diazaspiro 4.4 Non 1 Ene

Transformations of the Spiro[4.4]nonane Ring System

Reactions at the Spiro Center

The spiro center of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is the quaternary carbon atom shared by the cyclopentane (B165970) and imidazolidinone rings. Direct chemical reactions at this sterically hindered spirocyclic carbon are not documented in the available literature. The reactivity in this region of the molecule is dominated by the adjacent nitrogen atoms of the diazole ring, which are involved in key nucleophilic substitution reactions.

Reactions Involving the Butyl Substituent

The n-butyl group at the 2-position of the imidazolidinone ring is a simple alkyl chain. In the primary applications of this compound, such as in the synthesis of Irbesartan, this butyl group is a stable structural component and does not typically participate in reactions. innospk.com

Specific studies detailing the selective functionalization of the butyl chain of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one are not extensively reported. General methods for the C-H functionalization of alkyl chains on N-heterocycles often require specific catalytic systems to activate these otherwise inert bonds. kaust.edu.sa

Remote functionalization involves targeting C-H bonds that are not adjacent to an activating functional group. While strategies for remote C-H functionalization of alkyl chains exist, such as those using palladium catalysis or photocatalytic hydrogen atom transfer, their application specifically to the butyl substituent of 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one has not been described in the available research. nih.govacs.org

Electrophilic and Nucleophilic Substitution Reactions

The most significant and well-documented reaction involving 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is its behavior as a nucleophile. The secondary amine at the N-3 position of the spirocyclic ring can be deprotonated by a base, forming a potent nucleophile that readily undergoes substitution reactions with various electrophiles.

This reactivity is central to its use as a key building block in the synthesis of angiotensin II receptor antagonists like Irbesartan. innospk.com In a critical step of the synthesis, the deprotonated diazaspiro compound undergoes nucleophilic substitution with an electrophilic bromomethyl biphenyl (B1667301) tetrazole derivative. This alkylation reaction forms a new carbon-nitrogen bond, attaching the biphenyl tetrazole moiety to the spirocyclic core. innospk.com

Key aspects of this nucleophilic substitution include:

Reaction Conditions : The reaction is typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can stabilize the transition state.

Base : A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the spirocyclic amine.

Kinetics : The alkylation step has been shown to follow second-order kinetics, with the reaction rate being dependent on solvent polarity. For example, the rate constant in DMF is higher than in THF (k_DMF = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ vs. k_THF = 9.8 × 10⁻⁴ L·mol⁻¹·s⁻¹).

Regioselectivity : A key challenge in this reaction is controlling regioselectivity, as competing alkylation reactions can occur at the different nitrogen atoms within the spirocyclic structure. Careful control of stoichiometry and reaction conditions is necessary to minimize the formation of byproducts from over-alkylation.

Below is an interactive table summarizing typical conditions for the one-pot alkylation-cyclization strategy.

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃701285
THFNaH651082
AcetonitrileDBU80875

Data adapted from US Patent US20120116093A1, as cited in available search results.

Rearrangement Reactions of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer. Despite the prevalence of rearrangements like the Wolff, Beckmann, and Claisen reactions in organic synthesis, specific rearrangement reactions involving the 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one framework are not documented in the scientific literature. wikipedia.orgslideshare.net

Metal-Mediated and Catalytic Reactions Involving this compound

While 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one is not typically the direct substrate for metal-catalyzed cross-coupling, such reactions are integral to the synthesis of its reaction partners and to its industrial-scale production.

An alternative strategy for preparing the necessary biphenyl tetrazole moiety involves a Suzuki-Miyaura cross-coupling. This palladium-catalyzed reaction is a powerful method for creating the carbon-carbon bond that links the two phenyl rings of the biphenyl system.

Cross-Coupling Reactions

There is no specific information available in the reviewed scientific literature detailing the participation of This compound in cross-coupling reactions.

Hydrogenation and Dehydrogenation Studies

No dedicated studies on the hydrogenation or dehydrogenation of This compound were found in the surveyed literature.

Role as a Ligand in Catalysis

The role of This compound as a ligand in catalytic processes is not described in the currently available scientific and chemical research literature.

Mechanistic Investigations of Reactions Involving 2 Butyl 1,3 Diazaspiro 4.4 Non 1 Ene

Detailed Kinetic and Thermodynamic Studies of Key Transformations

There is no detailed kinetic or thermodynamic data available in the reviewed literature for reactions involving 2-Butyl-1,3-diazaspiro[4.4]non-1-ene . Studies providing specific rate constants, activation energies, or thermodynamic parameters such as enthalpy and entropy of reaction for this compound have not been identified.

Probing Transition State Structures

There are no available research findings on the probing of transition state structures for reactions in which This compound is a reactant. Computational or experimental studies aimed at characterizing the geometry and energy of transition states for this compound are not present in the surveyed literature.

Solvent Effects on Reaction Mechanisms

While the polarity of solvents is known to influence reaction rates, specific studies detailing the effects of different solvents on the reaction mechanisms of This compound are not documented. There is no available data to construct a comparative table of solvent effects for this compound.

Role of Additives and Catalysts in Mechanistic Pathways

The role of specific additives or catalysts in the mechanistic pathways of reactions with This compound has not been a subject of detailed investigation in the available literature. While related compounds are used in catalyzed reactions (e.g., Suzuki coupling), this information is not directly applicable to the title compound.

Advanced Spectroscopic and Structural Elucidation of 2 Butyl 1,3 Diazaspiro 4.4 Non 1 Ene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy would be the cornerstone for elucidating the molecular structure of 2-butyl-1,3-diazaspiro[4.4]non-1-ene in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for establishing the connectivity and stereochemistry of the molecule.

2D NMR Techniques for Connectivity and Stereochemistry

To establish the intricate connectivity of the spirocyclic framework and the butyl chain, a suite of 2D NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): This experiment would reveal the scalar coupling network between vicinal protons, allowing for the tracing of proton-proton connectivities within the cyclopentyl and butyl fragments. For instance, the methylene (B1212753) protons of the butyl group would show sequential correlations, and the protons on the cyclopentane (B165970) ring would exhibit their own distinct coupling patterns.

Heteronuclear Single Quantum Coherence (HSQC): This technique would be employed to correlate each proton signal with its directly attached carbon atom. This is crucial for assigning the ¹³C chemical shifts based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments are vital for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be particularly useful in establishing the connectivity across the spiro-center and linking the butyl group to the diazaspiro core. For example, correlations would be expected between the protons on the methylene group adjacent to the imine carbon and the spiro-carbon itself.

Nuclear Overhauser Effect Spectroscopy (NOESY): To probe the stereochemistry and through-space proximity of protons, NOESY would be the technique of choice. The observation of NOE cross-peaks between specific protons of the butyl chain and the cyclopentane ring would provide critical insights into the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous structures.

Atom NumberPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)Multiplicity
2~170--
5~65--
6, 9~35~1.8 - 2.0m
7, 8~25~1.6 - 1.8m
1'~30~2.2 - 2.4t
2'~28~1.5 - 1.7sextet
3'~22~1.3 - 1.5sextet
4'~14~0.9 - 1.0t
N-H-broads

Table 1: Hypothetical NMR Data for this compound. Note: These are estimated values and would require experimental verification.

Dynamic NMR for Conformational Exchange Processes

The cyclopentane ring in the spirocyclic system can potentially undergo conformational exchange processes, such as pseudorotation. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at variable temperatures, could provide valuable information on the energy barriers associated with these conformational changes. At lower temperatures, the exchange process might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for the non-equivalent protons of the cyclopentane ring. As the temperature is increased, these signals would broaden and eventually coalesce, allowing for the calculation of the activation energy for the conformational interchange.

Solid-State NMR for Packing and Polymorphism (if applicable)

In the solid state, molecules are in a fixed orientation, which can provide unique structural information not available from solution NMR. Solid-state NMR (ssNMR) would be particularly useful if this compound exists in different polymorphic forms.

Cross-Polarization Magic-Angle Spinning (CP-MAS): This is the most common ssNMR technique for obtaining high-resolution spectra of spin-1/2 nuclei like ¹³C in solids. Differences in the ¹³C chemical shifts observed in the CP-MAS spectra of different batches of the compound could indicate the presence of polymorphism.

Proton Spin-Lattice Relaxation Time in the Rotating Frame (¹H T₁ρ): Measurements of ¹H T₁ρ can be sensitive to molecular motions and the homogeneity of the solid sample. Different polymorphs would likely exhibit different relaxation times, providing another tool for their identification and characterization.

Single-Crystal X-ray Diffraction Analysis

Precise Bond Lengths and Angles Analysis

A successful crystallographic analysis would yield a detailed picture of the molecular structure. Key parameters to be determined would include:

The C=N bond length of the imine functionality.

The bond lengths and angles within the cyclopentane ring, which would reveal its conformation (e.g., envelope or twist).

The geometry around the spiro-carbon, confirming its tetrahedral nature.

The bond lengths and angles of the butyl group.

A hypothetical table of selected bond lengths and angles is provided below.

Bond/AngleExpected Value
C=N Bond Length~1.27 - 1.29 Å
C-N Bond Length~1.46 - 1.48 Å
C-C (spiro) Bond Length~1.52 - 1.56 Å
N-C-N Angle~115 - 120°
C-C-C (cyclopentane) Angle~102 - 106°

Table 2: Hypothetical Bond Lengths and Angles for this compound. Note: These are estimated values and would require experimental verification.

Intermolecular Interactions and Crystal Packing

The crystal packing arrangement is dictated by various intermolecular interactions. Analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the unit cell. Potential intermolecular interactions that could be identified include:

Hydrogen Bonding: The N-H proton of the imine could act as a hydrogen bond donor to the nitrogen atom of a neighboring molecule, leading to the formation of chains or dimeric structures.

π-π Stacking: Although the imine bond itself is not a traditional aromatic system, weak interactions between the C=N moieties of adjacent molecules might be possible.

Understanding these interactions is crucial for explaining the physical properties of the solid material, such as its melting point and solubility.

Absolute Configuration Determination (for chiral derivatives)

The determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, particularly in the fields of pharmaceuticals and materials science. nih.govnih.gov Spiro compounds, characterized by two rings sharing a single atom, can exhibit axial chirality even without a traditional stereocenter. wikipedia.org The assignment of the absolute configuration of such compounds can be challenging but is achievable through various chiroptical and spectroscopic methods. wikipedia.orgthieme-connect.de

For chiral derivatives of this compound, the spiroatom itself can be a source of chirality. wikipedia.org The absolute configuration of these derivatives can be determined by comparing the experimentally obtained spectroscopic data with that of standards of known configuration or through quantum chemical calculations. vanderbilt.edu

One powerful technique is the application of Riguera's method, which involves the chemical derivatization of the chiral molecule with two enantiomeric chiral derivatizing agents (CDAs), such as (R)- and (S)-α-methoxyphenylacetic acid (MPA). nih.govresearchgate.net The resulting diastereomers exhibit distinct signals in their Nuclear Magnetic Resonance (NMR) spectra. By analyzing the differences in the chemical shifts (Δδ) between the two diastereomeric derivatives, a spatial model can be constructed to assign the absolute configuration of the original molecule. nih.govresearchgate.net

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are also indispensable tools. thieme-connect.de These techniques measure the differential absorption or rotation of circularly polarized light by a chiral molecule. nih.gov The resulting spectra, particularly the sign and magnitude of Cotton effects, are highly sensitive to the molecule's three-dimensional structure and can be used to deduce the absolute configuration. thieme-connect.de However, the interpretation of these spectra can be complex for conformationally flexible molecules. thieme-connect.de

Table 1: Methods for Absolute Configuration Determination

Method Principle Application to Chiral Spiro Derivatives
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in three-dimensional space. Provides unambiguous determination of absolute configuration if a suitable single crystal can be grown.
Riguera's Method (NMR) Formation of diastereomeric derivatives with a chiral derivatizing agent and analysis of the differences in their NMR spectra. nih.govresearchgate.net Applicable to derivatives containing a suitable functional group (e.g., alcohol) for derivatization.
Chiroptical Spectroscopy (CD/ORD) Measurement of the differential interaction of left and right circularly polarized light with a chiral molecule. nih.govthieme-connect.de The sign of the Cotton effect can be correlated to the absolute configuration, often aided by computational predictions. vanderbilt.edu

| Vibrational Circular Dichroism (VCD) | The differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions. nih.gov | Provides detailed structural information based on the molecule's vibrational modes. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the characterization of organic compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of a molecule and its fragments. nih.gov For 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, a derivative of the title compound, the exact mass has been calculated, which is a critical piece of data for its identification. nih.gov

Table 2: Accurate Mass Data for this compound Derivatives

Compound Molecular Formula Calculated Exact Mass (Da) Data Source
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one C₁₁H₁₈N₂O 194.141913202 PubChem nih.gov

In addition to accurate mass determination, tandem mass spectrometry (MS/MS) experiments provide detailed structural information through the analysis of fragmentation patterns. nih.govnih.gov When the protonated molecule of this compound is subjected to collision-induced dissociation (CID), it is expected to fragment in a predictable manner based on its structure.

The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the most likely fragmentation pathways would involve the loss of the butyl group and cleavage within the spirocyclic ring system. The analysis of these fragmentation patterns helps to confirm the connectivity of the molecule. youtube.com

Table 3: Predicted HRMS Fragmentation for Protonated this compound

Proposed Fragment Neutral Loss Predicted m/z Structural Information
[M+H - C₄H₉]⁺ Butyl radical (•C₄H₉) 124.0866 Loss of the butyl side chain.
[M+H - C₄H₈]⁺ Butene (C₄H₈) 125.0944 McLafferty rearrangement involving the butyl chain.
[M+H - C₅H₈]⁺ Cyclopentene (C₅H₈) 113.0917 Cleavage of the spiro-fused cyclopentane ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful non-destructive technique used to identify functional groups and probe the molecular structure of a compound. youtube.comnih.gov These two methods are often complementary, as some vibrational modes may be strong in Raman and weak in IR, and vice versa. mdpi.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. For instance, the stretching vibration of the C=N bond within the amidine moiety would be a key diagnostic peak. acs.org Similarly, the C-H stretching and bending vibrations of the butyl group and the spiro-fused cyclopentane ring would appear in their characteristic regions.

Raman spectroscopy provides complementary information. The technique is particularly sensitive to the polarizability of bonds, making it well-suited for observing the vibrations of non-polar bonds and symmetric stretches. youtube.com For this compound, Raman spectroscopy would be useful for characterizing the carbon-carbon bonds of the spirocyclic framework. nih.gov

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
N-H Stretch Amine/Amidine (possible tautomer or salt) 3400 - 3200 Weak
C-H Stretch (sp³) Butyl, Cyclopentane 2960 - 2850 2960 - 2850
C=N Stretch Amidine 1680 - 1620 1680 - 1620
C-H Bend Butyl, Cyclopentane 1470 - 1370 1470 - 1370
C-N Stretch Amidine 1250 - 1020 Moderate

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to molecular chirality. nih.gov The most common of these is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is exceptionally valuable for determining the absolute configuration and studying the conformational properties of chiral compounds. nih.govvanderbilt.edu

For chiral derivatives of this compound, CD spectroscopy can provide significant structural insights. The spirocyclic core creates a chiral environment, and the electronic transitions within the molecule's chromophores will give rise to characteristic CD signals, known as Cotton effects. thieme-connect.de The sign and intensity of these Cotton effects are directly related to the molecule's stereochemistry.

For example, in substituted cyclopentanones, a related structural motif, the sign of the n-π* Cotton effect can often be correlated with the absolute configuration of the ring. thieme-connect.de A similar approach could be applied to chiral derivatives of this compound, where the electronic transitions of the amidine chromophore would be perturbed by the chiral spiro center. The experimental CD spectrum can be compared with spectra predicted by quantum chemical calculations to make a confident assignment of the absolute configuration. vanderbilt.edu

Table 5: Overview of Chiroptical Spectroscopy Techniques

Technique Principle Information Obtained
Optical Rotatory Dispersion (ORD) Measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Determination of absolute configuration; identification of chromophores.
Circular Dichroism (CD) Measures the differential absorption of left and right circularly polarized light as a function of wavelength. nih.govthieme-connect.de Determination of absolute configuration and secondary structure (for biomolecules); study of conformational changes.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light. nih.gov Detailed 3D structural information for small molecules in solution.

| Raman Optical Activity (ROA) | Measures a small difference in the intensity of Raman scattering from chiral molecules in left and right circularly polarized light. vanderbilt.edu | Provides rich information on stereochemistry and conformation. |

Theoretical and Computational Studies of 2 Butyl 1,3 Diazaspiro 4.4 Non 1 Ene

Electronic Structure Calculations (e.g., Density Functional Theory)

No peer-reviewed articles or public data were found that specifically detail the electronic structure of 2-Butyl-1,3-diazaspiro[4.4]non-1-ene using methods such as Density Functional Theory (DFT). Such calculations are crucial for understanding the molecule's reactivity and properties.

Frontier Molecular Orbital Analysis for Reactivity Prediction

A frontier molecular orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard method for predicting a molecule's reactivity. The energies and spatial distributions of these orbitals indicate likely sites for electrophilic and nucleophilic attack. Without dedicated computational studies, the HOMO-LUMO gap and the specific atomic contributions to these orbitals for this compound remain uncharacterized.

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface maps are invaluable for visualizing the charge distribution on a molecule and predicting non-covalent interactions. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, an ESP map would likely show a negative potential around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors. However, no such maps have been published.

Charge Distribution and Bond Critical Point Analysis

A detailed analysis of the charge distribution, for instance through Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM), would provide quantitative insights into the polarity of bonds and the partial atomic charges within this compound. This would allow for a deeper understanding of its chemical behavior. Similarly, a bond critical point analysis could characterize the nature of the chemical bonds (e.g., covalent vs. ionic character). This level of theoretical investigation has not been reported for this compound.

Conformational Analysis and Energy Landscape Mapping

The spirocyclic core of this compound, combined with the flexible butyl chain, suggests a complex conformational landscape. A thorough computational analysis would be required to identify the most stable conformers and the energy barriers between them.

Identification of Stable Conformers and Interconversion Barriers

Systematic conformational searches and subsequent geometry optimizations would be necessary to identify the low-energy conformers of this compound. Calculating the transition states and the corresponding energy barriers for interconversion between these conformers would provide a complete picture of the molecule's flexibility. This information is currently unavailable.

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to study how solvents of different polarities might affect the relative stabilities of the conformers of this compound. Research on this specific aspect has not been published. While some computational work has been done on the parent drug, Irbesartan, including analysis of its crystal forms and intermolecular interactions, this research does not extend to its lactam impurity. nih.gov

Reaction Mechanism Modeling and Energy Profile Calculations

Computational modeling is an indispensable tool for mapping the potential energy surface of a chemical reaction. For reactions involving this compound, such as hydrolysis, isomerization, or cycloaddition, density functional theory (DFT) is a commonly employed method. These calculations help in understanding the detailed steps of a reaction, identifying transient intermediates, and determining the energy barriers that govern the reaction rate. acs.orgescholarship.org

A typical computational investigation into a reaction mechanism begins with the optimization of the geometries of reactants, products, and any proposed intermediates. rsc.org Following this, the search for transition state structures, which represent the highest energy point along the reaction coordinate, is undertaken. The energy difference between the reactants and the transition state defines the activation energy, a critical parameter for reaction kinetics.

Locating a transition state (TS) is a crucial step in modeling a reaction pathway. A true transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. skku.edu Various algorithms are used to find these structures, starting from an initial guess of the TS geometry.

Once a candidate transition state is located and confirmed by frequency analysis, Intrinsic Reaction Coordinate (IRC) calculations are performed. skku.eduq-chem.com An IRC calculation follows the minimum energy path (MEP) downhill from the transition state in both the forward and reverse directions. skku.edu This process verifies that the identified transition state indeed connects the intended reactants and products, providing a complete picture of the reaction pathway. q-chem.comjst.go.jp For a hypothetical reaction, the key parameters derived from such an analysis are summarized in the table below.

Table 1: Illustrative Transition State and IRC Parameters for a Reaction of a Diazaspirocycle (Note: This data is illustrative for a generic reaction as specific literature for this compound is unavailable.)

ParameterValueDescription
Transition State (TS) Geometry
Imaginary Frequency-350 cm⁻¹The single imaginary frequency confirming the structure as a true TS.
Key Bond Distance (forming/breaking)2.15 ÅThe length of a critical bond in the transition state structure.
Energy Profile
Activation Energy (Forward)22.9 kcal/molEnergy barrier from reactants to the transition state. escholarship.org
Activation Energy (Reverse)38.7 kcal/molEnergy barrier from products to the transition state. escholarship.org
Reaction Energy (ΔE)-15.8 kcal/molThe overall energy difference between products and reactants.
IRC Analysis
IRC Path Length10.5 (amu)¹/²·BohrTotal length of the calculated minimum energy path.
IRC End PointsReactant & ProductConfirms the TS connects the correct species.

Prediction of Kinetic and Thermodynamic Control

Many chemical reactions can yield more than one product. The distribution of these products can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that forms the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. fiveable.melibretexts.org

Thermodynamic Control: At higher temperatures, where the reaction becomes reversible, the system can reach equilibrium. The major product will be the most stable one (lowest in Gibbs free energy), known as the thermodynamic product. wikipedia.orgfiveable.melibretexts.org

Computational chemistry can predict which product will be favored under different conditions by calculating the activation energies and the relative stabilities of all possible products. numberanalytics.comyoutube.com By comparing the energy barriers (Ea) for competing pathways and the Gibbs free energies (ΔG) of the products, a reaction energy diagram can be constructed to visualize whether the kinetic or thermodynamic product will dominate. wikipedia.org

Table 2: Calculated Energies for Competing Reaction Pathways (Note: This data is hypothetical, illustrating the concept for a reaction involving an amidine-like structure.)

PathwayActivation Energy (Ea)Product Gibbs Free Energy (ΔG)Product Type
Pathway A 18.5 kcal/mol-12.0 kcal/molKinetic
Pathway B 23.0 kcal/mol-17.5 kcal/molThermodynamic

In this illustrative case, Pathway A has a lower activation energy, meaning Product A will form faster and be the major product under kinetic control. wikipedia.org However, Product B is more stable (more negative ΔG), so it will be the major product if the reaction is allowed to reach equilibrium under thermodynamic control. wikipedia.org

Spectroscopic Property Prediction (NMR chemical shifts, vibrational frequencies) for Validation and Interpretation

Computational methods are highly effective at predicting spectroscopic data, which serves two main purposes: validating the computed structures by comparing them with experimental spectra, and aiding in the interpretation of complex experimental results.

For this compound, predicting ¹H and ¹³C NMR chemical shifts, as well as the less common ¹⁵N shifts, is particularly valuable. nih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. dntb.gov.ua The accuracy of these predictions depends heavily on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). nih.govresearchgate.net Comparing the calculated shifts for a proposed structure with the experimental spectrum can confirm its identity and stereochemistry.

Similarly, the prediction of vibrational frequencies using DFT is a standard practice for interpreting infrared (IR) and Raman spectra. numberanalytics.comarxiv.orgresearchgate.net After geometry optimization, a frequency calculation yields the harmonic vibrational modes. nih.gov These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other model limitations, and thus are commonly scaled by an empirical factor to improve agreement. smu.edu The predicted spectrum can help assign specific absorption bands to the corresponding molecular motions. nih.gov

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data (Note: This data is a hypothetical example for a nitrogen heterocycle, as specific data for the target compound is not available in the literature.)

NMR Spectroscopy Predicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹⁵N Shift (ppm)Experimental ¹⁵N Shift (ppm)
C (spiro)95.294.8N1-150.3
C=N168.5167.9N3-210.1
Vibrational Spectroscopy Predicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
C=N Stretch16551640Amidine C=N stretch
N-H Stretch34503481Amine N-H stretch nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While quantum chemical calculations are excellent for studying individual molecules or small clusters, molecular dynamics (MD) simulations are better suited for exploring the behavior of molecules in the solution phase over time. arxiv.orguregina.ca MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules, providing insights into solvation, conformational dynamics, and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time, typically over nanoseconds or microseconds. Analysis of the resulting trajectory can reveal important information. For instance, radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute, offering a detailed picture of the solvation shell. acs.org Furthermore, MD simulations can be used to study the dynamics of conformational changes or the formation and breaking of hydrogen bonds between the amidine moiety and protic solvents. researchgate.netresearchgate.net

Table 4: Representative Parameters from a Molecular Dynamics Simulation (Note: The data presented is illustrative for a generic amine in an aqueous solution.)

ParameterValue/DescriptionInsight Provided
Solvation Free Energy -8.5 kcal/molThe thermodynamic favorability of dissolving the compound in the solvent.
Radial Distribution Function (g(r)) Peak at 2.8 Å for N-H···O(water)Indicates the average distance of the first solvation shell and strong hydrogen bonding.
Hydrogen Bond Lifetime 2.5 picosecondsThe average duration of a hydrogen bond between the solute and solvent, indicating the dynamics of solvent exchange.
Root-Mean-Square Deviation (RMSD) 1.2 ÅMeasures the average change in atomic positions over time, indicating the conformational stability of the spirocyclic core. acs.org

Applications in Advanced Synthetic Methods and Materials Science

2-Butyl-1,3-diazaspiro[4.4]non-1-ene as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

Currently, there is a lack of specific studies in the peer-reviewed literature detailing the use of this compound as a chiral auxiliary or building block in asymmetric synthesis. However, the inherent chirality of many spirocyclic systems and the reactivity of the imine bond suggest its potential in this area.

Chiral spirocyclic scaffolds are increasingly utilized in drug discovery and asymmetric catalysis due to their ability to create a well-defined three-dimensional space, which can influence the stereochemical outcome of a reaction. rsc.org The synthesis of chiral spiro-indenes, for instance, has been achieved through palladium-catalyzed asymmetric cyclization, highlighting the value of spiro structures in creating complex chiral molecules. oaepublish.com Furthermore, chiral spiro iridium phosphoramidite (B1245037) complexes have been successfully employed in the asymmetric hydrogenation of cyclic imines, demonstrating the synergy between spiro backbones and catalytic activity. acs.org

For this compound to be used as a chiral auxiliary, it would first need to be resolved into its constituent enantiomers. Once resolved, the chiral diazaspiro scaffold could be appended to a prochiral substrate. The rigid spirocyclic framework would then direct the approach of a reagent to one face of the substrate, leading to a diastereoselective transformation. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

As a chiral building block, enantiomerically pure this compound could be incorporated into larger molecules, imparting its inherent three-dimensionality and chirality to the final product. This approach is valuable in the synthesis of natural products and pharmaceuticals. nih.gov

Table 1: Potential Asymmetric Transformations Utilizing a Chiral this compound Auxiliary

Reaction TypeProchiral SubstrateReagentPotential Outcome
AlkylationEnolateAlkyl halideEnantioselective α-alkylation
Aldol (B89426) ReactionEnolateAldehydeDiastereo- and enantioselective aldol addition
Diels-Alder ReactionDienophileDieneEnantioselective cycloaddition
Michael AdditionMichael AcceptorNucleophileEnantioselective conjugate addition

This table is illustrative and based on the general principles of asymmetric synthesis using chiral auxiliaries. Specific experimental validation for this compound is not currently available.

Incorporation of the Spiro-Imine Scaffold into Functional Materials

The unique structural and electronic properties of spiro-imine compounds suggest their potential for incorporation into a variety of functional materials.

While there is no specific research on the application of this compound in OLEDs, the broader class of spirocyclic compounds has been extensively studied for this purpose. The spiro-linkage provides good thermal stability and a rigid, orthogonal structure which is beneficial for the performance of OLEDs. acs.orgresearchgate.net This structure can help to prevent intermolecular interactions that can lead to quenching of luminescence and can also improve the morphological stability of thin films. acs.org

Spiro-configured compounds have been successfully used as deep-blue emitters in OLEDs, achieving high efficiency and color purity. rsc.org The spiro structure can also be functionalized to tune the electronic properties of the material. For instance, spiro[fluorene-9,9'-xanthene] (B3069175) (SFX)-based compounds have been developed as host materials in OLEDs. uniss.it

The this compound scaffold possesses a non-conjugated, three-dimensional structure that could be advantageous in OLED materials. The imine group could potentially be used as a handle for further functionalization to tune the electronic properties. Theoretical investigations of novel sila- and germa-spirocyclic imines have suggested their potential as electron-transporting materials. nih.gov

Table 2: Key Properties of Spiro Compounds for OLED Applications and the Potential of this compound

PropertyGeneral Advantage of Spiro CompoundsPotential Contribution of this compound
High Glass Transition Temperature (Tg) Enhanced morphological stability of amorphous films. acs.orgThe rigid spirocyclic core could contribute to a high Tg.
Suppression of Intermolecular Interactions Reduced aggregation-caused quenching, leading to higher quantum efficiency. acs.orgThe non-planar, three-dimensional structure would limit π-π stacking.
Tunable Electronic Properties Functionalization allows for control over HOMO/LUMO energy levels.The imine and amine functionalities offer sites for chemical modification.
Good Solubility Improved processability for device fabrication.The butyl group and spiro structure may enhance solubility in organic solvents.

This table presents a hypothetical analysis based on the known properties of spiro compounds in OLEDs, as direct experimental data for this compound is not available.

The incorporation of spirocyclic units into polymer backbones is a known strategy to create materials with unique properties. While the polymerization of this compound has not been reported, the presence of the imine and the potential for the diaza-system to be involved in polymerization reactions opens up possibilities.

The introduction of spirocycles into conjugated polymers has been shown to be a novel method for tuning the energetic and electronic structure of the resulting materials. mdpi.comnih.gov This can be achieved by modifying the heteroatoms within the spirocycle. nih.gov Furthermore, spiro-type cyclic phosphazene derivatives have been used as additives to improve the thermal insulation and flame retardancy of rigid polyurethane foams. acs.org

The imine bond within the this compound structure could potentially undergo polymerization reactions, or the entire spirocyclic unit could be incorporated as a monomer in the synthesis of, for example, polyamides or polyimides. The rigid spirocyclic core would be expected to influence the polymer's thermal stability, solubility, and mechanical properties. The butyl group would likely enhance solubility and processability.

There are no published examples of this compound being used as a ligand for the construction of MOFs or COFs. However, the diaza-functionality of the spirocycle presents a potential coordination site for metal ions, making it a candidate for a building block in MOF synthesis.

Use as a Chemical Probe for Fundamental Reaction Studies

The use of this compound as a chemical probe for fundamental reaction studies has not been documented. However, molecules containing imine functionalities have been developed as fluorescent probes for the detection of various species. nih.govrsc.orgresearchgate.net The imine bond can undergo reactions, such as hydrolysis or reduction, which can lead to a change in the photophysical properties of the molecule, allowing for the sensing of specific analytes or the monitoring of reaction progress. The spirocyclic scaffold could provide a rigid framework to which a fluorophore could be attached, and the reactivity of the imine could be exploited for sensing applications.

Development of Novel Ligands based on the this compound Framework

While there is no specific literature on the development of ligands from this compound, the diazaspiro core is a privileged scaffold in medicinal chemistry and ligand design. acs.orgnih.gov The rigid, three-dimensional nature of spirocycles allows for precise spatial orientation of substituents, which can lead to high affinity and selectivity for biological targets. rsc.org

The two nitrogen atoms in the this compound framework are potential coordination sites for metal ions. Modification of the butyl group or substitution on the cyclopentane (B165970) ring could be used to tune the steric and electronic properties of the resulting ligand. Such ligands could find applications in catalysis, for example, in asymmetric hydrogenation reactions where chiral spiro-based ligands have shown great promise. acs.orgacs.org The coordination chemistry of chiral spiro-oxime ligands with palladium(II) has been explored, demonstrating the versatility of spirocyclic systems in ligand design. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Butyl 1,3 Diazaspiro 4.4 Non 1 Ene

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The exploration of novel reactivity is fundamental to expanding the synthetic utility of any core scaffold. For 2-Butyl-1,3-diazaspiro[4.4]non-1-ene, future research could focus on uncovering new reaction pathways beyond its current applications. The presence of both a spirocyclic core and a reactive imine functionality suggests a rich and varied chemistry waiting to be explored.

An area of significant potential lies in the development of asymmetric transformations. The spirocyclic nature of the molecule introduces a three-dimensional architecture that could be exploited for stereoselective reactions. Future studies could investigate the use of chiral catalysts to induce enantioselectivity in reactions involving the diazaspiro core, leading to the synthesis of optically active products with potentially unique biological activities.

Furthermore, the reactivity of the imine bond could be harnessed in novel cycloaddition reactions. Research into [3+2] or [4+2] cycloadditions with various dipolarophiles or dienes could lead to the construction of complex polycyclic systems with interesting pharmacological profiles. The development of such transformations would significantly enhance the molecular diversity accessible from this starting material.

Drawing inspiration from related diazaspiro compounds, researchers could explore multicomponent reactions involving this compound. For instance, the design of new isocyanide-based multicomponent reactions could provide a rapid and efficient route to highly functionalized spirocyclic compounds.

Exploration of Derivatives with Enhanced Chemical or Physical Properties

The modification of the this compound scaffold through the introduction of various functional groups could lead to derivatives with enhanced or entirely new chemical and physical properties. This exploration is crucial for tailoring the molecule for specific applications, ranging from materials science to medicinal chemistry.

One promising avenue is the synthesis of derivatives with interesting photophysical properties. By incorporating chromophoric or fluorophoric moieties into the diazaspiro framework, it may be possible to create novel fluorescent probes for bioimaging or materials for organic light-emitting diodes (OLEDs). A recent patent highlighted a novel diazaspiro compound for manufacturing polyimide films with excellent optical properties, suggesting the potential for this class of compounds in materials science. google.com

In the realm of medicinal chemistry, the synthesis and screening of a library of derivatives could uncover new therapeutic agents. Research on other diazaspiro compounds has revealed their potential as antifungal agents and inhibitors of enzymes like GPa. nih.govresearchgate.net By systematically varying the substituents on the butyl chain and the spirocyclic ring, it may be possible to develop potent and selective inhibitors for a range of biological targets. Studies on 2,8-diazaspiro[4.5]decan-1-one derivatives, for example, have shown promising results as chitin (B13524) synthase inhibitors with antifungal activity. nih.gov

Derivative Class Potential Application Rationale
Fluorinated DerivativesEnhanced metabolic stability, altered lipophilicityIntroduction of fluorine can significantly impact pharmacokinetic properties.
Conjugated SystemsOrganic electronics, fluorescent probesExtended π-systems can lead to desirable photophysical properties.
Bioactive ConjugatesTargeted drug delivery, dual-action therapeuticsLinking the scaffold to known bioactive molecules could enhance efficacy.
Polymerizable DerivativesAdvanced materials, functional polymersIncorporation into polymer chains can create materials with unique properties.

Advanced In Situ Spectroscopic Studies of Reactions

A deeper understanding of reaction mechanisms is paramount for process optimization and the discovery of new reactivity. Advanced in situ spectroscopic techniques, such as ReactIR (in-situ infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy, offer the ability to monitor reactions in real-time, providing invaluable kinetic and mechanistic data. mt.comspectroscopyonline.commt.com

Future research should employ these techniques to study the reactions of this compound. For example, in situ FTIR could be used to monitor the formation and consumption of intermediates during the synthesis of its derivatives, providing insights into the reaction pathway and helping to identify potential bottlenecks. rsc.org This is particularly relevant for complex, multi-step transformations where transient species may play a crucial role.

The application of these techniques to reactions under flow conditions is also a promising area of investigation. By coupling a flow reactor with an in situ spectroscopic probe, researchers can rapidly screen a wide range of reaction conditions and optimize processes with high efficiency. mt.com This approach would be particularly beneficial for scaling up the synthesis of valuable derivatives.

Spectroscopic Technique Information Gained Potential Application to this compound
In situ FTIR/RamanReal-time concentration profiles of reactants, intermediates, and products.Mechanistic elucidation of derivatization reactions, endpoint determination.
In situ NMRStructural information on transient species, reaction kinetics.Identification of unstable intermediates, understanding complex reaction networks.
Process Analytical Technology (PAT)Continuous monitoring and control of critical process parameters.Optimization of industrial synthesis, ensuring batch-to-batch consistency. mt.com

Machine Learning Approaches for Predicting Reactivity and Designing New Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can analyze vast datasets to identify patterns and make predictions, accelerating the discovery and development of new molecules and reactions.

In the context of this compound, machine learning models could be developed to predict its reactivity in various chemical transformations. By training models on existing reaction data for similar heterocyclic systems, it may be possible to predict the outcome of new, unexplored reactions with a certain degree of accuracy. acs.org This predictive power would allow researchers to prioritize experiments and focus on the most promising synthetic routes. For instance, ML has been applied to predict the formation of nitrogen heterocycles in complex mixtures like bio-oil, demonstrating its potential in understanding and controlling the synthesis of such compounds. nih.govresearchgate.net

Furthermore, generative machine learning models could be employed to design novel derivatives of this compound with desired properties. By defining a set of target properties, such as high binding affinity to a specific protein or desirable photophysical characteristics, these models can generate new molecular structures that are likely to possess those properties. This in silico design process can significantly reduce the time and resources required for the discovery of new functional molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. mdpi.com The integration of the synthesis of this compound and its derivatives with these modern technologies represents a significant area for future research.

Developing a continuous flow synthesis for this compound would enable its on-demand production and facilitate the seamless integration of subsequent derivatization steps. nih.govresearchgate.net This approach would be particularly valuable for industrial applications where large quantities of the compound are required.

Moreover, the use of automated synthesis platforms, which combine robotic handling with in-line analysis, could accelerate the exploration of its chemical space. These platforms can perform a large number of reactions in parallel, allowing for the rapid screening of different reagents and conditions. This high-throughput experimentation would be instrumental in discovering novel reactivity and identifying derivatives with optimized properties. The automated synthesis of other spirocyclic scaffolds has already demonstrated the power of this approach in drug discovery. nih.gov

Technology Advantages Future Application for this compound
Flow ChemistryEnhanced heat and mass transfer, improved safety, scalability.Development of a continuous process for industrial production.
Automated SynthesisHigh-throughput experimentation, rapid library synthesis.Accelerated discovery of new derivatives and reaction conditions.
Telescoped ReactionsMultiple synthetic steps performed in a single, continuous process.Efficient synthesis of complex molecules without isolation of intermediates. uc.pt

Q & A

Q. How can synthetic routes for 2-butyl-1,3-diazaspiro[4.4]non-1-ene be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic adjustments to reaction parameters:

  • Temperature: Elevated temperatures (80–120°C) accelerate ring-closure reactions but may require inert atmospheres to prevent side reactions.
  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve stereochemical control .
  • Catalysis: Lewis acids (e.g., ZnCl₂) can stabilize transition states in spiro-ring formation.
  • Workup Protocols: Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (from ethanol/water) are critical for isolating pure products. Yield improvements from 42% to 76% have been reported by refining these parameters .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies alkyl chain environments (e.g., butyl CH₂ at δ 1.2–1.6 ppm) and spiro-ring protons (δ 3.5–4.0 ppm) .
    • ¹³C NMR: Confirms carbonyl (δ ~170 ppm) and sp³-hybridized carbons in the diazaspiro system .
  • Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns to validate the backbone .
  • IR Spectroscopy: Detects carbonyl stretches (~1680 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound hydrochloride?

Methodological Answer:

  • Hazard Classification:
    • Acute Oral Toxicity (Category 4): LD₅₀ > 300 mg/kg .
    • Eye Irritation (Category 2A): Causes reversible corneal opacity .
  • Handling Protocols:
    • Use PPE (gloves, goggles) in fume hoods.
    • Neutralize spills with 5% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular configurations of diazaspiro compounds?

Methodological Answer:

  • SHELX Suite: Employ SHELXL for refining X-ray diffraction data. Key steps:
    • Data Collection: High-resolution (<1.0 Å) datasets reduce thermal parameter errors.
    • Hydrogen Bonding Analysis: SHELXPRO visualizes intermolecular interactions (e.g., N–H···O bonds in spiro systems), which clarify stereochemical ambiguities .
    • Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, common in diazaspiro crystals .
  • Case Study: Discrepancies in 7-benzyl-2,7-diazaspiro[4.4]nonan-1-one configurations were resolved via hydrogen bond network analysis (CIF file: hb6338sup1.cif) .

Q. What analytical strategies address conflicting solubility and stability data for this compound derivatives?

Methodological Answer:

  • HPLC Method Development:
    • Column: Newcrom R1 (C18, 5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (20% B to 95% B over 25 min).
    • Detection: UV at 254 nm for π→π* transitions in the diazaspiro core. This method separates degradation products (e.g., hydrolyzed lactams) with resolution >2.0 .
  • Stability Studies: Store derivatives at –20°C under argon; ambient conditions lead to 15% decomposition in 72 hours .

Q. How can structure-activity relationships (SAR) guide the design of bioactive diazaspiro analogs?

Methodological Answer:

  • Key SAR Parameters:
    • Spiro-Ring Size: 4.4 systems (vs. 5.5) enhance conformational rigidity, improving receptor binding (e.g., angiotensin II receptor affinity in irbesartan analogs) .
    • Substituent Effects: Electron-withdrawing groups (e.g., –CN at biphenyl positions) increase metabolic stability but reduce solubility (logP = 3.87) .
  • Computational Modeling:
    • Docking Studies (AutoDock Vina): Simulate interactions with target proteins (e.g., HIV-1 protease) using spiro nitrogen lone pairs as hydrogen bond donors .

Critical Analysis of Contradictions

  • Spectral vs. Crystallographic Data: Discrepancies in ¹³C NMR shifts (e.g., δ 168.9 vs. 170.1 ppm for carbonyls) may arise from solvent polarity effects (CDCl₃ vs. DMSO-d₆). Crystallography confirms bond lengths (C=O: 1.21 Å) independent of solvent .
  • Biological Activity Variability: Differences in IC₅₀ values for angiotensin II analogs (e.g., 0.1 µM vs. 1.2 µM) correlate with substituent electronic profiles, resolved via Hammett σ constants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.